molecular formula C8H12N2 B154351 Mebanazine CAS No. 65-64-5

Mebanazine

Cat. No. B154351
CAS RN: 65-64-5
M. Wt: 136.19 g/mol
InChI Key: HHRZAEJMHSGZNP-UHFFFAOYSA-N
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Description

Mebanazine, also known as Actomol, is a monoamine oxidase inhibitor (MAOI) with various effects on glucose metabolism and insulin secretion. Research has shown that mebanazine can induce hypoglycemia in rats, which starts several hours after administration and can continue for multiple days . It has been observed to affect the activity of certain enzymes in the liver and pituitary gland, such as glucose-6-phosphatase and glucose-6-phosphate dehydrogenase, respectively . Additionally, mebanazine has been reported to potentiate the hypoglycemic effects of insulin, suggesting a synergistic relationship between the two .

Synthesis Analysis

The metabolic disposition of mebanazine in rats has been studied, revealing that it is readily absorbed from the gut and primarily excreted in the urine, largely unchanged . This suggests that the synthesis and metabolic pathways of mebanazine are relatively straightforward, with minimal transformation into other metabolites compared to related compounds such as pivhydrazine and benzylhydrazine .

Molecular Structure Analysis

While the specific molecular structure analysis of mebanazine is not detailed in the provided papers, its classification as a hydrazine derivative and its pharmacological activity as a monoamine oxidase inhibitor suggest a structure that interacts with the MAO enzyme to inhibit its function. The molecular structure likely contains a hydrazine moiety, which is a common feature in MAOIs .

Chemical Reactions Analysis

Mebanazine's chemical reactions within the body include its interaction with enzymes such as glucose-6-phosphate dehydrogenase, where it exhibits an inhibitory effect in vivo but not in vitro . This indicates that mebanazine's inhibitory action may be due to its influence on biochemical pathways rather than direct enzyme inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of mebanazine are inferred from its pharmacokinetic profile. As a drug that is largely excreted unchanged, it suggests that mebanazine has a stable chemical structure that resists metabolic breakdown . Its absorption from the gut and subsequent urinary excretion point to its solubility and ability to cross biological membranes .

Relevant Case Studies

Several studies have explored the effects of mebanazine on glucose metabolism and insulin secretion. For instance, mebanazine has been shown to stimulate insulin secretion in rats and modify the hypoglycemic response to tolbutamide and insulin . Chronic treatment with mebanazine has been associated with potentiation of insulin-induced hypoglycemia, which could have implications for the treatment of diabetes . Additionally, mebanazine's effects on growth hormone and food intake have been investigated, suggesting that it does not specifically interfere with growth hormone release but does reduce food intake, which may contribute to its hypoglycemic effects .

Scientific Research Applications

Monoamine Oxidase Inhibition and Brain Activity

Mebanazine, as a monoamine oxidase inhibitor (MAOI), has been studied for its effects on brain enzyme activities. It significantly reduces the activity of glucose-6-phosphate-dehydrogenase (G-6-P-dehydrogenase) in the pituitary without affecting the activity of this enzyme in the brain and hypothalamus. This indicates a specific effect on the pituitary and suggests a complex interaction with biochemical pathways (Zor, Locker, Schleider, & Sulman, 1967).

Hypoglycemic Actions

Mebanazine's impact on carbohydrate metabolism and its interaction with other substances like tolbutamide and insulin have been explored. It has been observed to modify the hypoglycemic response to these substances, indicating a potential role in managing diabetic conditions (Barrett, 1965). Further research has shown that mebanazine intensifies the activity of the liver's phosphorylase system, contributing to its hypoglycemic effect (Zor, Mishkinsky, & Sulman, 1965).

Antidepressant Properties

Mebanazine's effectiveness as an antidepressant has been evaluated, with findings suggesting a safer profile compared to other hydrazine antidepressants. Its potency in reversing depression symptoms indicates potential therapeutic value in treating various types of depression (Spinks & Whittle, 1966).

Insulin Tolerance and Metabolic Effects

Studies have examined the influence of mebanazine on insulin tolerance, showing varied effects based on conditions like fasting and the presence of other drugs. These investigations contribute to understanding the drug's role in metabolic processes (Adnitt, 1968).

Mechanism of Insulin Potentiation

Further research delved into the mechanism behind mebanazine's potentiation of the hypoglycemic response to insulin. The study's findings suggest a complex interplay involving monoamine oxidase inhibition and neurotransmitter dynamics, offering insights into its pharmacological actions (Barrett, 1970).

Genotoxic Activity

Investigations into the genotoxic activity of mebanazine, particularly its ability to induce DNA fragmentation, provide crucial data for assessing its safety profile. These findings are essential in considering its long-term use and potential carcinogenicity (Brambilla et al., 1982).

Safety And Hazards

Mebanazine was withdrawn due to its hepatotoxic potential . It was previously used as an antidepressant, but its use was discontinued because of the risk of liver toxicity .

Relevant Papers

  • “Clinical Trial of Mebanazine—A New Monoamine Oxidase Inhibitor” published in The British Journal of Psychiatry .
  • "Hypoglycemic Action of Monoamineoxidase Inhibitors (MAOI’S)" .

properties

IUPAC Name

1-phenylethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRZAEJMHSGZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2126-84-3 (oxalate), 3979-76-8 (monosulfate)
Record name Mebanazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645
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DSSTOX Substance ID

DTXSID50859848
Record name (1-Phenylethyl)hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mebanazine

CAS RN

65-64-5
Record name Mebanazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebanazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebanazine
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Record name Mebanazine
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Record name MEBANAZINE
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Synthesis routes and methods

Procedure details

1-bromoethylbenzene Compound 3a (8.0 mL, 58.0 mMol) was added to a solution of hydrazine hydrate Compound 3b (20 mL) in THF (80 mL) which was then heated to reflux for 8 hrs. The solvent was removed in vacito and Et2O (100 mL) was added. The organic layer was washed with brine, separated and dried over Na2SO4. The solvent was removed in vacuo to yield (1-phenyl-ethyl)-hydrazine Compound 3c as a pale yellow oil (5.8 g), used in the next step without purification. MS m/z 137 (M+H, 70%), 105 (M-NHNH2, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3a
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3b
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
399
Citations
U Zor, J Mishkinsky, FG Sulman - Biochemical Pharmacology, 1965 - Elsevier
… effect of the monoamine oxidase inhibitor mebanazine (Actomol) on the blood sugar has … single injections of mebanazine, but continued for several days. Mebanazine does not affect the …
Number of citations: 8 www.sciencedirect.com
AM Barrett, VA Cullum - Journal of Pharmacy and Pharmacology, 1968 - academic.oup.com
… PROPRANOLOL AND MEBANAZINE exhibited potentiated responses throughout the dose … both mebanazine and propranolol was at no time greater than that with mebanazine alone. …
Number of citations: 21 academic.oup.com
U Zor, D Locker, M Schleider, FG Sulman - European Journal of …, 1967 - Elsevier
… In vitro, concentrations of mebanazine up to 4 × 10 −3 M did not … that mebanazine has a specific effect on the pituitary, and the in vivo inhibition of G-6-P-dehydrogenase by mebanazine …
Number of citations: 3 www.sciencedirect.com
AM Barrett - Journal of Pharmacy and Pharmacology, 1965 - academic.oup.com
… mebanazine, possible interactions between mebanazine, adrenaline, tolbutamide and insulin have been studied in rats. Mebanazine … In acute experiments, mebanazine appeared to …
Number of citations: 20 academic.oup.com
RA Moss, CE Powell - The Journal of Organic Chemistry, 1975 - ACS Publications
2-Azacycl [3.2. 2] azine (Imidazo [2, l, 5-cd] mdolizine, 8). In a 25-ml distillation flask, fitted with a short-path condenser, was placed a mixture of 2-azacycl [3.2. 2] azine-4-carboxylic acid (…
Number of citations: 8 pubs.acs.org
GC Bolton, LA Griffiths - Drug Metabolism and Disposition, 1979 - ASPET
The hydrazine drugs, [14C]pivhydrazine and [14C]mebanazine and the related compound [14C]benzylhydrazine were readily absorbed from the rat gut and the radioactivity was …
Number of citations: 8 dmd.aspetjournals.org
LA Frohman - Diabetes, 1971 - Am Diabetes Assoc
Intravenous injections of pargyline and mebanazine, both of which possess monoamine oxidase-inhibitor activity, resulted in an acute rise in plasma insulin in rats. A significant decline …
Number of citations: 6 diabetesjournals.org
SJG Gilmour - The British Journal of Psychiatry, 1965 - cambridge.org
At the time when this investigation was being considered (June, 1961) the efficacy of the monoamine oxidase inhibitors in the treatment of depressive illnesses was already well …
Number of citations: 5 www.cambridge.org
AM Barrett - Journal of Pharmacy and Pharmacology, 1970 - academic.oup.com
… (mebanazine) and non-hydrazine (tranylcypromine) types of enzyme inhibitor. A single dose of mebanazine … the mechanism of increased insulin sensitivity in mebanazine-treated rats. …
Number of citations: 4 academic.oup.com
JC Barker, IA Jan, MD Enoch - The British Journal of Psychiatry, 1965 - cambridge.org
… of mebanazine, were observed. Headache was the most frequently encountered side-effect in both the mebanazine and placebo groups, but in only one patient receiving mebanazine …
Number of citations: 7 www.cambridge.org

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